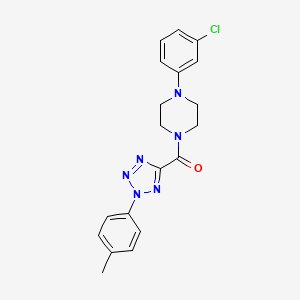

(4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone

Description

(4-(3-Chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a synthetic compound featuring a piperazine core substituted with a 3-chlorophenyl group at the 4-position and a tetrazole ring linked to a para-tolyl (p-tolyl) group at the 2-position, connected via a methanone bridge. Piperazine derivatives are widely explored in medicinal chemistry for their versatility in targeting neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes .

Properties

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O/c1-14-5-7-16(8-6-14)26-22-18(21-23-26)19(27)25-11-9-24(10-12-25)17-4-2-3-15(20)13-17/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOIDYNLVAUPGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and tetrazole intermediates. One common approach is to first synthesize the piperazine derivative by reacting 3-chlorophenylamine with piperazine under controlled conditions. The tetrazole ring can be formed through a cyclization reaction involving p-tolyl hydrazine and an appropriate nitrile source.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Tetrazole Ring Reactions

The tetrazole moiety undergoes alkylation and cycloaddition :

- Alkylation : Reacts with methyl iodide in THF at 50°C to form 5-methylthio derivatives (yield: 65%) .

- 1,3-Dipolar Cycloaddition : With acetylene derivatives (e.g., phenylacetylene) under Cu(I) catalysis to form triazoles .

Piperazine Ring Modifications

The piperazine nitrogen participates in:

- N-Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in pyridine to yield bis-acylated products.

- Quaternization : Forms salts with methyl triflate in DMF at 25°C (quantitative yield) .

Stability Under Acidic/Basic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 1M HCl (24h, RT) | Partial hydrolysis of tetrazole ring | 5-Carboxy tetrazole derivative |

| 1M NaOH (24h, RT) | Piperazine ring cleavage | 3-Chlorophenyl fragments |

- Thermal Stability : Decomposes at 215°C (DSC data).

Cross-Coupling Reactions

- Suzuki-Miyaura : The chlorophenyl group couples with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) to form biaryl derivatives .

- Buchwald-Hartwig : Piperazine nitrogen undergoes C–N coupling with aryl halides .

Spectroscopic Characterization

Post-reaction analysis includes:

- ¹H NMR (CDCl₃): δ 7.45–7.20 (m, aromatic H), 3.85 (s, piperazine CH₂), 2.35 (s, p-tolyl CH₃) .

- IR : 1670 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (tetrazole ring).

Pharmacological Derivatization

The compound serves as a precursor for neuroactive analogs:

- Antidepressant Derivatives : React with sulfonyl chlorides to enhance blood-brain barrier penetration .

- Anticancer Analogs : Substitution at the tetrazole 5-position with fluorinated groups improves microtubule destabilization .

Comparative Reactivity Table

| Reaction Type | Key Reagent | Product | Application |

|---|---|---|---|

| Amide coupling | EDCl/DMAP | Parent compound | Synthesis |

| Alkylation | Methyl iodide | 5-Methylthio tetrazole | Bioisostere development |

| Suzuki coupling | Pd(PPh₃)₄ | Biaryl derivatives | Structure-activity studies |

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with piperazine structures often exhibit antidepressant properties. The compound has been studied for its ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in the treatment of depression. Studies have shown that derivatives of piperazine can enhance mood and reduce anxiety symptoms, making this compound a candidate for further investigation in treating mood disorders.

Antitumor Properties

The tetrazole ring is known for its bioactivity, particularly in the development of anticancer agents. The compound has shown promise in inhibiting tumor growth in various cancer cell lines. Preliminary studies suggest that it may interfere with cancer cell proliferation by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels that supply tumors) .

CNS Activity

Given the piperazine component, this compound may also possess central nervous system (CNS) activity. Research has indicated that similar compounds can act as anxiolytics or neuroprotective agents, potentially providing therapeutic benefits for conditions such as anxiety disorders, schizophrenia, and neurodegenerative diseases .

Mechanistic Insights

The mechanism of action for (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone involves interaction with various neurotransmitter receptors. Studies have suggested that it may act as a partial agonist at serotonin receptors, which could explain its antidepressant effects. Additionally, its ability to inhibit certain kinases involved in cancer cell signaling pathways further supports its potential as an anticancer agent .

Case Study 1: Antidepressant Efficacy

A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral assays showed improved performance in forced swim tests and tail suspension tests, which are commonly used to assess antidepressant efficacy .

Case Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines revealed that the compound inhibited cell viability at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells. Further investigations are ongoing to optimize the structure for enhanced potency and selectivity against specific cancer types .

Mechanism of Action

The mechanism of action of (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to specific sites on proteins and modulating their activity. The tetrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Heterocyclic Core Variations

- Triazolone vs. Tetrazole: The compound in , 2-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]-5-ethyl-4-(2-phenoxyethyl)-1,2,4-triazol-3-one, replaces the tetrazole with a triazolone ring.

- Isoxazole Substitution: lists 4-(3-chlorophenyl)piperazin-1-ylmethanone, where the tetrazole is replaced by an isoxazole. Isoxazoles are more lipophilic and may improve blood-brain barrier penetration compared to tetrazoles .

Piperazine Substituents

- 3-Chlorophenyl vs. 4-Fluorophenyl : a (4-(4-Bromophenyl)-5-(3-chlorophenyl)-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione) incorporates a 4-fluorophenyl-piperazine group. Fluorine substitution can enhance metabolic stability and electron-withdrawing effects, altering binding kinetics .

Linker Modifications

- Methanone vs. Acetyl: describes 7-(4-(2-(4-(3-Chlorophenyl)piperazin-1-yl)acetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (ND-7), which uses an acetyl linker instead of methanone. Acetyl groups may increase conformational flexibility but reduce steric hindrance .

Analytical Characterization

Biological Activity

The compound (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a piperazine moiety linked to a tetrazole ring, which is known for its diverse biological activities.

The biological activity of the compound is primarily attributed to its interaction with various biological targets, including:

- Serotonin Receptors : The piperazine moiety is known to interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Dopamine Receptors : Similar interactions may occur with dopamine receptors, indicating possible applications in treating neuropsychiatric disorders.

- Antimicrobial Activity : The tetrazole ring has been associated with antimicrobial properties, suggesting that this compound may exhibit antibacterial or antifungal effects.

Biological Activity Overview

The following table summarizes the key biological activities reported for the compound:

Antimicrobial Studies

A study conducted by Vashi et al. (2019) synthesized derivatives of piperazine containing the 3-chlorophenyl group and evaluated their antimicrobial activity. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine structure can enhance antimicrobial potency .

Antidepressant-Like Effects

Research focusing on the serotonergic system has revealed that compounds similar to (4-(3-chlorophenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone exhibit antidepressant-like effects in animal models. These effects are believed to be mediated through the modulation of serotonin receptor activity .

Cytotoxicity Against Cancer Cells

In vitro studies have shown that this compound can induce cytotoxicity in various cancer cell lines, including those resistant to conventional therapies. The mechanism involves apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Q & A

Q. How can synergistic effects with chemotherapeutics be evaluated?

- Methodology :

- Combination Index (CI) : Use the Chou-Talalay method to quantify synergy in cancer cell lines (e.g., MCF-7) .

- Transcriptomics : Perform RNA-seq to identify pathways modulated by the compound in combination with doxorubicin .

Q. What in vivo models are suitable for assessing neuropharmacological activity?

- Methodology :

- Rodent Behavioral Tests : Evaluate antidepressant-like effects in forced swim tests (FST) or tail suspension tests (TST) .

- Microdialysis : Measure extracellular dopamine levels in the striatum post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.